Scientific Field: Organic Chemistry
Summary of the Application: 2,5-Dichloropyridine is used in the synthesis of 6-halo-pyridin-3-yl boronic acids and esters. These compounds are important in various fields of chemistry due to their reactivity and versatility.
Methods of Application: The compound undergoes a cross-coupling reaction with arylboronic acids in the presence of [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride as a catalyst.
Results or Outcomes: The reaction results in the formation of 6-halo-pyridin-3-yl boronic acids and esters. .
Scientific Field: Agrochemical and Pharmaceutical Industries
Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which include 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), are key structural motifs in active agrochemical and pharmaceutical ingredients.
Methods of Application: Various methods of synthesizing 2,3,5-DCTF have been reported. .
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Summary of the Application: 2,5-Dichloropyridine is used in the synthesis of 2,6-dichloropyridine. This compound is an important intermediate in many chemical reactions.
Methods of Application: 2,5-Dichloropyridine is combined with chlorine in a single process.
Results or Outcomes: The reaction results in the formation of 2,6-dichloropyridine. .
Summary of the Application: 2,5-Dichloropyridine is used in the synthesis of pyridine derivatives. These derivatives are important in various fields of chemistry due to their reactivity and versatility.
Methods of Application: When nucleophiles are added to 2,5-Dichloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced.
Results or Outcomes: The reaction results in the formation of pyridine derivatives. .
2,5-Dichloropyridine is a heterocyclic aromatic compound belonging to the class of chlorinated pyridines. Pyridine itself is a six-membered aromatic ring containing one nitrogen atom. In 2,5-dichloropyridine, two chlorine atoms are substituted at the second and fifth positions of the pyridine ring [].
This compound is not naturally abundant and is synthesized in laboratories for various research applications []. It serves as a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals [].
2,5-Dichloropyridine possesses a planar structure due to the delocalization of electrons within the aromatic ring system. The presence of two electronegative chlorine atoms withdraws electron density from the ring, affecting its reactivity []. The nitrogen atom within the ring contributes a lone pair of electrons, further influencing its chemical behavior [].
Here are some notable aspects of its structure:
2,5-Dichloropyridine can be synthesized through various methods. One common approach involves the reaction of pentachloropyridine with ammonia at elevated temperatures [].
PCℓ₅ + 2 NH₃ → C₅H₃Cl₂N + 3 HCl
Other methods employ cyclization reactions of starting materials containing precursors to the pyridine ring and chlorine substituents [].
2,5-Dichloropyridine can undergo further functionalization due to the presence of reactive sites on the ring. These reactions typically involve nucleophilic substitution, where a nucleophile replaces a chlorine atom with a new functional group [].
For example, it can react with primary amines to form N-substituted pyridines, which are valuable intermediates in drug discovery [].
Currently, there is no scientific research readily available regarding a specific mechanism of action for 2,5-Dichloropyridine itself. Its significance lies in its role as a precursor molecule for the synthesis of other compounds with potential biological activities.
Irritant